molecular formula C12H9BrN2O3 B12942036 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine

3-(4-Bromophenoxy)-2-methyl-6-nitropyridine

Cat. No.: B12942036
M. Wt: 309.11 g/mol
InChI Key: IQHDPZBBZLKQDS-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-methyl-6-nitropyridine under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and the nucleophile of choice.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: 3-(4-Aminophenoxy)-2-methyl-6-nitropyridine.

    Oxidation: 3-(4-Bromophenoxy)-2-carboxy-6-nitropyridine.

Scientific Research Applications

3-(4-Bromophenoxy)-2-methyl-6-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions. The molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can be compared with other similar compounds, such as:

    3-(4-Chlorophenoxy)-2-methyl-6-nitropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    3-(4-Bromophenoxy)-2-methyl-5-nitropyridine: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.

    3-(4-Bromophenoxy)-2-methyl-6-aminopyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-(4-bromophenoxy)-2-methyl-6-nitropyridine

InChI

InChI=1S/C12H9BrN2O3/c1-8-11(6-7-12(14-8)15(16)17)18-10-4-2-9(13)3-5-10/h2-7H,1H3

InChI Key

IQHDPZBBZLKQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br

Origin of Product

United States

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